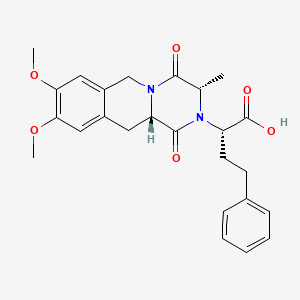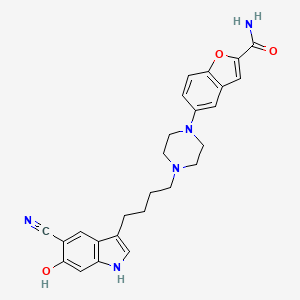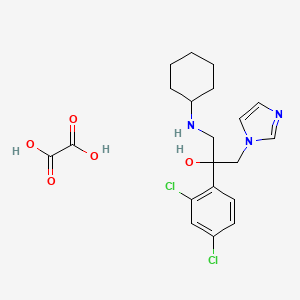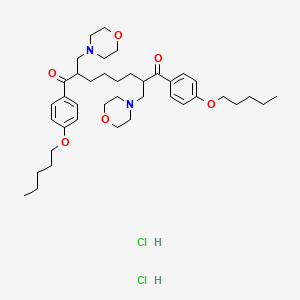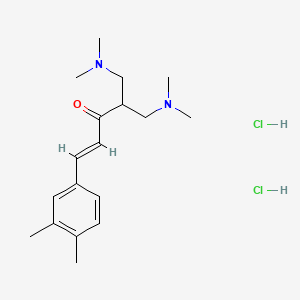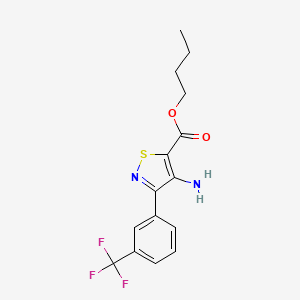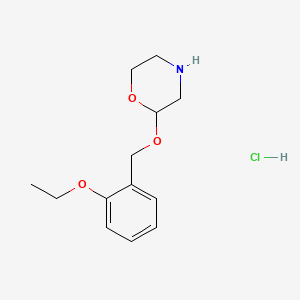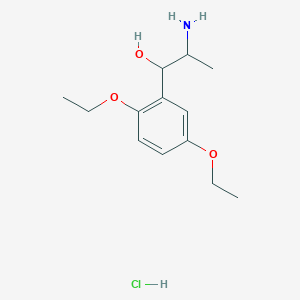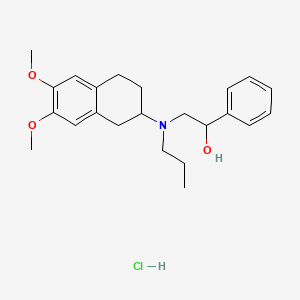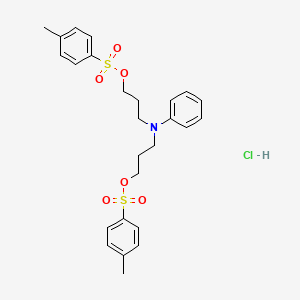
Hydroxyethylfurazepam glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxyethylfurazepam glucuronide is a metabolite of hydroxyethylfurazepam, a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative, anxiolytic, and muscle relaxant properties. This compound is formed through the process of glucuronidation, a phase II metabolic reaction that enhances the solubility of drugs and facilitates their excretion from the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of hydroxyethylfurazepam glucuronide typically involves the glucuronidation of hydroxyethylfurazepam. This process can be carried out enzymatically using uridine diphosphate-glucuronosyltransferase (UGT) enzymes. The reaction conditions often include the presence of uridine diphosphate-glucuronic acid (UDPGA) as a cofactor and a suitable buffer system to maintain the pH .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic reactions using recombinant UGT enzymes. The process can be optimized for higher yields by adjusting parameters such as enzyme concentration, reaction time, and temperature. The product is then purified using techniques like solid-phase extraction and liquid chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Hydroxyethylfurazepam glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and release of the parent compound .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: UDPGA and UGT enzymes in a buffered solution.
Major Products Formed:
Hydrolysis: Hydroxyethylfurazepam and glucuronic acid.
Conjugation: this compound.
Aplicaciones Científicas De Investigación
Hydroxyethylfurazepam glucuronide has several applications in scientific research:
Pharmacokinetics and Metabolism Studies: It is used to study the metabolic pathways and excretion profiles of benzodiazepines.
Toxicology: It helps in understanding the detoxification processes and potential toxic effects of benzodiazepines.
Drug Development: It aids in the development of new benzodiazepine derivatives with improved pharmacokinetic properties.
Clinical Diagnostics: It is used as a biomarker for the detection of benzodiazepine use in clinical and forensic toxicology.
Mecanismo De Acción
Hydroxyethylfurazepam glucuronide itself does not exert pharmacological effects. Instead, it is a metabolite that facilitates the excretion of hydroxyethylfurazepam from the body. The parent compound, hydroxyethylfurazepam, acts on the central nervous system by binding to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and producing sedative and anxiolytic effects .
Comparación Con Compuestos Similares
- Flurazepam Glucuronide
- Oxazepam Glucuronide
- Temazepam Glucuronide
Comparison: Hydroxyethylfurazepam glucuronide is similar to other benzodiazepine glucuronides in terms of its formation through glucuronidation and its role in drug excretion. it is unique in its specific parent compound, hydroxyethylfurazepam, which has distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines .
Propiedades
Número CAS |
17617-57-1 |
|---|---|
Fórmula molecular |
C23H22ClFN2O8 |
Peso molecular |
508.9 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[2-[7-chloro-5-(2-fluorophenyl)-2-oxo-3H-1,4-benzodiazepin-1-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H22ClFN2O8/c24-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)25)26-10-16(28)27(15)7-8-34-23-20(31)18(29)19(30)21(35-23)22(32)33/h1-6,9,18-21,23,29-31H,7-8,10H2,(H,32,33)/t18-,19-,20+,21-,23+/m0/s1 |
Clave InChI |
UTAZGQSBKFIKFR-KHYDEXNFSA-N |
SMILES isomérico |
C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canónico |
C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCOC4C(C(C(C(O4)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


